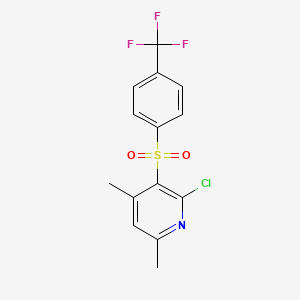

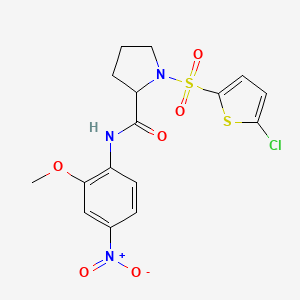

![molecular formula C19H18ClN3O5 B2440917 2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide CAS No. 941978-65-0](/img/structure/B2440917.png)

2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor that targets specific enzymes and proteins, making it an important tool for studying biological processes. In

科学的研究の応用

Anticancer Potential

2-Chloro-5-nitro-N-phenylbenzamide, a potent irreversible PPAR-γ antagonist, exhibits promise as a cancer chemopreventive agent. Its bacterial mutagenicity and pharmacokinetic profile were assessed, revealing its dependency on nitroreduction for mutagenicity. It was detectable in plasma after intravenous dosing in rats and dogs, albeit at low concentrations, suggesting systemic circulation is attained largely in its reduced metabolite form, a product of gut bacterial metabolism. This highlights its potential utility as a chemopreventive agent, especially as an Estrogen Receptor-α (ER-α) inducer in ER-α negative breast tissue, though further studies are required to establish its role (Kapetanovic et al., 2012).

Structural and Spectroscopic Studies

The absolute configuration and structural implications of substituent variations on 5-chloro-2-methoxy-N-phenylbenzamide derivatives were explored. These studies utilized proton and carbon-13 NMR, along with X-ray crystallography, to elucidate 3D structural configurations. Spectroscopic analyses, supported by molecular modeling, revealed how different substituents affect molecular interaction potential, suggesting these structural variations could have significant implications for medicinal applications (Galal et al., 2018).

Corrosion Inhibition

The impact of electron-withdrawing and electron-donating substituents on N-Phenyl-benzamide derivatives was studied in the context of mild steel acidic corrosion inhibition. It was found that methoxy substituents enhance inhibition efficiency, offering insights into the design of more effective corrosion inhibitors. This study provides a basis for the development of novel corrosion inhibitors for industrial applications (Mishra et al., 2018).

Antidiabetic Activity

A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic activity against α-glucosidase. The study identified compounds with significant inhibitory activity, highlighting the potential of structural variations in this class of compounds for developing new antidiabetic medications. Molecular docking and dynamic simulation studies further validated their mechanism of action (Thakral et al., 2020).

特性

IUPAC Name |

2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O5/c1-28-17-10-12(5-8-16(17)22-9-3-2-4-18(22)24)21-19(25)14-11-13(23(26)27)6-7-15(14)20/h5-8,10-11H,2-4,9H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWRRDCEGHFQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2440835.png)

![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)